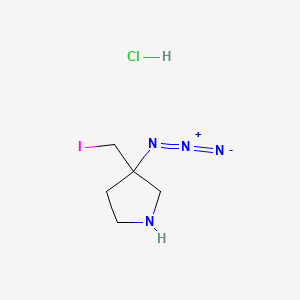
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) and an iodomethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an azido reagent and an iodomethylating agent. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative is treated with sodium azide (NaN3) and iodomethane (CH3I) under suitable conditions to introduce the azido and iodomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The iodomethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Iodomethane (CH3I): Used for introducing the iodomethyl group.
Hydrogen Gas (H2): Used in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aminomethyl Pyrrolidine Derivatives: Formed by the reduction of the azido group.
Oxidized Pyrrolidine Derivatives: Formed by the oxidation of the iodomethyl group.
Applications De Recherche Scientifique
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Azido-3-(chloromethyl)pyrrolidine hydrochloride
- 3-Azido-3-(bromomethyl)pyrrolidine hydrochloride
- 3-Azido-3-(fluoromethyl)pyrrolidine hydrochloride
Uniqueness
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halomethyl groups may not. The iodomethyl group is more reactive in nucleophilic substitution reactions compared to chloromethyl or bromomethyl groups, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H10ClIN4 |
|---|---|
Poids moléculaire |
288.52 g/mol |
Nom IUPAC |
3-azido-3-(iodomethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9IN4.ClH/c6-3-5(9-10-7)1-2-8-4-5;/h8H,1-4H2;1H |
Clé InChI |
VWJXJPOMOWPFSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CI)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
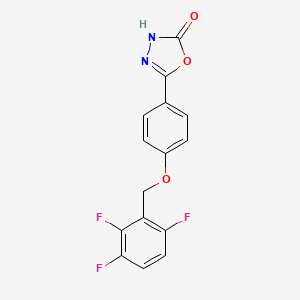
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
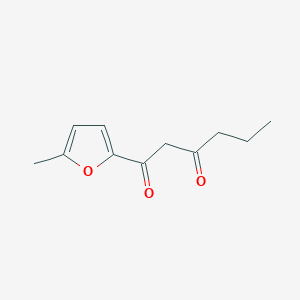

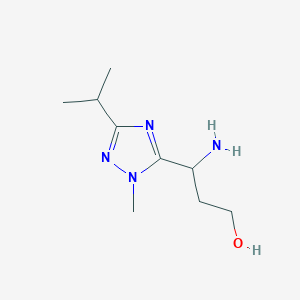

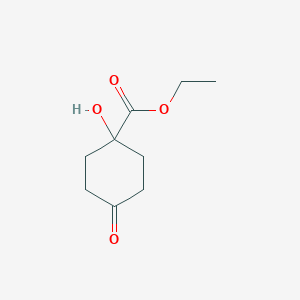
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)

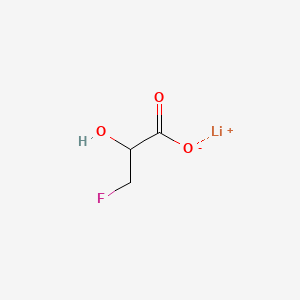
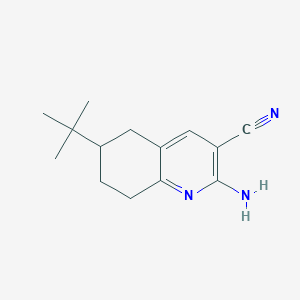
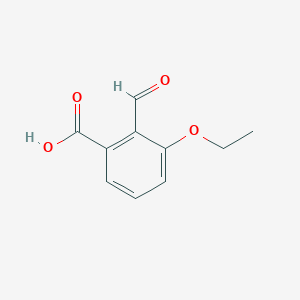
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
